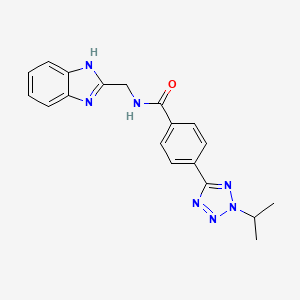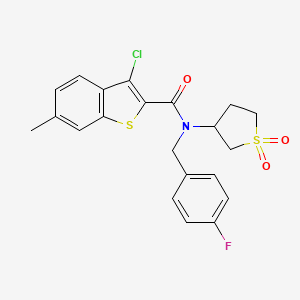![molecular formula C26H27NO8S B11145308 2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11145308.png)
2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes a benzodioxepin ring, a chromenone moiety, and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxepin ring, the chromenone moiety, and the final coupling to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as crystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxepin ring or the chromenone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid
- 2-Hydroxy-3,5-dimethyl-benzoic acid
- 3-Phenyl-2H-1-benzopyran-2-imine hydriodide
Uniqueness
2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H27NO8S |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(2R)-2-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H27NO8S/c1-15-24(16-4-7-20-22(12-16)33-10-3-9-32-20)25(29)18-6-5-17(13-21(18)35-15)34-14-23(28)27-19(26(30)31)8-11-36-2/h4-7,12-13,19H,3,8-11,14H2,1-2H3,(H,27,28)(H,30,31)/t19-/m1/s1 |
InChI Key |
JRGALSGVFNVSMX-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N[C@H](CCSC)C(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC(CCSC)C(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B11145227.png)

![4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11145234.png)
![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11145236.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145246.png)


![2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145263.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11145270.png)
![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11145277.png)
![(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11145283.png)
![9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11145286.png)
![N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11145293.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11145302.png)
